molecular formula C14H9N3O3S B14669904 N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine CAS No. 37853-14-8

N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine

Katalognummer: B14669904
CAS-Nummer: 37853-14-8
Molekulargewicht: 299.31 g/mol
InChI-Schlüssel: ZPMLHLSIKUTESD-OVCLIPMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine is a complex organic compound characterized by its unique structure, which includes a nitro group attached to a thienyl ring, a methylene bridge, and an isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine typically involves the condensation of 5-nitro-3-thiophenecarboxaldehyde with 3-phenyl-5-isoxazolamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-morpholino-N’-[(5-nitro-3-thienyl)carbonyl]urea
  • N-[(5-nitro-3-thienyl)carbonyl]-N’-(2-thienylmethyl)urea
  • 2-{(2E)-2-[(5-Nitro-3-thienyl)methylene]hydrazino}pyridine

Uniqueness

N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Eigenschaften

CAS-Nummer

37853-14-8

Molekularformel

C14H9N3O3S

Molekulargewicht

299.31 g/mol

IUPAC-Name

(E)-1-(5-nitrothiophen-3-yl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine

InChI

InChI=1S/C14H9N3O3S/c18-17(19)14-6-10(9-21-14)8-15-13-7-12(16-20-13)11-4-2-1-3-5-11/h1-9H/b15-8+

InChI-Schlüssel

ZPMLHLSIKUTESD-OVCLIPMQSA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=NOC(=C2)/N=C/C3=CSC(=C3)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C=C1)C2=NOC(=C2)N=CC3=CSC(=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.